molecular formula C7H7Cl2NO B14869849 2,3-Dichloro-5-methoxyaniline

2,3-Dichloro-5-methoxyaniline

Cat. No.: B14869849
M. Wt: 192.04 g/mol
InChI Key: CNMBMHIFTUIKLJ-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-methoxyaniline is an organic compound with the molecular formula C7H7Cl2NO. It is a derivative of aniline, where two chlorine atoms are substituted at the 2nd and 3rd positions, and a methoxy group is substituted at the 5th position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-5-methoxyaniline can be synthesized through several methods. One common approach involves the chlorination of 5-methoxyaniline using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent over-chlorination .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products. The process may also involve the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloro-5-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-methoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-5-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This compound exhibits higher reactivity in nucleophilic substitution reactions compared to its analogs, making it a valuable intermediate in organic synthesis. Its unique structure also contributes to its potential biological activities, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

IUPAC Name

2,3-dichloro-5-methoxyaniline

InChI

InChI=1S/C7H7Cl2NO/c1-11-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3

InChI Key

CNMBMHIFTUIKLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)Cl)N

Origin of Product

United States

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